Ethyl 3-bromo-2-(bromomethyl)propionate

Catalog No.
S795331
CAS No.
58539-11-0
M.F
C6H10Br2O2
M. Wt
273.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-(bromomethyl)propionate

CAS Number

58539-11-0

Product Name

Ethyl 3-bromo-2-(bromomethyl)propionate

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)propanoate

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3

InChI Key

GKSCTYSHDIGNGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CBr)CBr

Canonical SMILES

CCOC(=O)C(CBr)CBr

The exact mass of the compound Ethyl 3-bromo-2-(bromomethyl)propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215249. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) is a highly reactive, bifunctional alkylating agent characterized by a 1,3-dibromo substitution pattern and a protected ethyl ester moiety. Functioning as a specialized C3-building block, it is primarily procured for the construction of strained four-membered rings, such as azetidines, thietanes, and cyclobutanes. The presence of two highly labile primary bromide leaving groups enables rapid double nucleophilic substitution under mild basic conditions. Concurrently, the ethyl ester ensures the carboxylate remains protected, preventing early-stage side reactions and maintaining solubility in standard organic solvents like DMF and acetonitrile.

Substituting this compound with its free acid analog (3-bromo-2-(bromomethyl)propionic acid) or dichloro equivalents introduces severe process inefficiencies. The free acid requires an additional equivalent of base to neutralize the carboxyl group, which generates a polar carboxylate salt that often precipitates out of non-polar or aprotic solvents, stalling the subsequent bis-alkylation step . Furthermore, attempting to use dichloro analogs dramatically reduces the rate of SN2 ring closure. Because forming strained four-membered rings is entropically disfavored, the poor leaving-group ability of chlorides necessitates elevated temperatures (>100 °C) that frequently lead to competitive dehydrohalogenation and oligomerization rather than the desired cyclization .

Leaving Group Kinetics in Strained Ring Formation

In the synthesis of 4-membered heterocycles via double alkylation, the choice of halogen is critical. The dibromo target undergoes SN2 displacement at a rate approximately 50 to 100 times faster than the corresponding dichloro analog. This kinetic advantage allows ring closure to proceed at mild temperatures (20–50 °C), whereas the dichloro baseline requires harsh heating (>100 °C) that promotes competitive beta-elimination and reduces overall yield by up to 40-60%.

Evidence DimensionCyclization reaction temperature and yield retention
Target Compound DataMild conditions (20–50 °C), high cyclization yield
Comparator Or BaselineEthyl 3-chloro-2-(chloromethyl)propionate (requires >100 °C, significant elimination byproducts)
Quantified Difference~50-100x faster SN2 kinetics; prevents 40-60% yield loss to elimination
ConditionsBase-promoted bis-alkylation of primary amines in polar aprotic solvents

Procuring the dibromo variant is essential to achieve viable yields of strained rings without requiring harsh conditions that degrade sensitive functional groups.

Stoichiometric Efficiency and Phase Homogeneity via Esterification

Utilizing the ethyl ester rather than the free acid (3-bromo-2-(bromomethyl)propionic acid) fundamentally alters the reaction mixture's physical properties. The free acid consumes an extra equivalent of base immediately, forming an insoluble salt in solvents like toluene or acetonitrile, which reduces the effective concentration of the electrophile. The ethyl ester maintains complete solubility and requires exactly the stoichiometric amount of base for the alkylation steps, improving isolated yields of the cyclic product by 20-30% in standard scale-up protocols .

Evidence DimensionBase stoichiometry and phase homogeneity
Target Compound Data2 equivalents of base required (for bis-alkylation); remains homogeneous
Comparator Or Baseline3-bromo-2-(bromomethyl)propionic acid (requires 3 equivalents of base; forms insoluble salts)
Quantified Difference33% reduction in base consumption; 20-30% improvement in isolated yield
ConditionsBis-alkylation in aprotic solvents (acetonitrile, toluene) at 20-80 °C

For industrial scale-up, eliminating unnecessary base consumption and maintaining a homogeneous reaction mixture simplifies processing and boosts throughput.

Thermal Stability and Handling Safety vs. Methyl Ester

When comparing ester protecting groups, the ethyl ester provides a superior handling profile for bulk procurement over the methyl ester analog. Ethyl 3-bromo-2-(bromomethyl)propionate exhibits a boiling point of 90 °C at 0.5 mmHg, corresponding to a lower vapor pressure at room temperature. This reduces evaporative losses during transfer and minimizes respiratory exposure risks for operators compared to the more volatile methyl ester, ensuring tighter mass balance and reproducibility in multi-kilogram synthetic campaigns .

Evidence DimensionBoiling point and volatility
Target Compound Data90 °C at 0.5 mmHg (lower volatility)
Comparator Or BaselineMethyl 3-bromo-2-(bromomethyl)propionate (lower boiling point, higher vapor pressure)
Quantified DifferenceMeasurable reduction in evaporative loss and inhalation risk during bulk handling
ConditionsAmbient laboratory and pilot-plant handling conditions

The ethyl ester is the preferred choice for procurement teams prioritizing operator safety and precise stoichiometric control during scale-up.

Synthesis of Azetidine-3-Carboxylate Derivatives

The compound is a premier building block for synthesizing azetidine-3-carboxylic acid derivatives via reaction with primary amines. Its highly reactive primary bromides allow for efficient double SN2 displacement, making it a critical raw material for pharmaceutical discovery programs targeting novel small-molecule therapeutics with rigidified, sp3-rich core structures .

Construction of Spirocyclic and Bicyclic Scaffolds

By reacting with cyclic enamines (e.g., 1-pyrrolidinocyclopent-1-ene) or other bifunctional nucleophiles, the compound facilitates the rapid assembly of complex bicyclic and spirocyclic systems. The ethyl ester protects the carboxylate during the initial alkylation, allowing subsequent controlled hydrolysis or functionalization of the resulting bridged or fused architectures.

Preparation of Cyclobutane-1,1-Dicarboxylic Acid Analogs

When treated with active methylene compounds (like malonates) under basic conditions, the compound acts as a highly efficient 1,3-dielectrophile to form cyclobutane rings. The superior leaving group ability of the bromides ensures that cyclization outcompetes intermolecular oligomerization, which is crucial for manufacturing agrochemical and pharmaceutical intermediates .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58539-11-0

Wikipedia

Ethyl 3-bromo-2-(bromomethyl)propionate

Dates

Last modified: 08-15-2023

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